molecular formula C31H34N4O5 B2753642 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide CAS No. 899915-18-5

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

Cat. No. B2753642
CAS RN: 899915-18-5
M. Wt: 542.636
InChI Key: KQJBQLTZAVDKEW-UHFFFAOYSA-N
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Description

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C31H34N4O5 and its molecular weight is 542.636. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on related compounds emphasizes the importance of synthesis and spectroscopic characterization in the development of new pharmaceuticals and materials. For instance, studies have reported on the synthesis and characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings, highlighting the relevance of structural analysis and reactivity studies using DFT calculations and molecular dynamics simulations (Pillai et al., 2019). Such foundational research is critical for understanding the chemical and physical properties of novel compounds, paving the way for their potential applications.

Biological Evaluation

Biological evaluations of structurally related compounds have revealed their potential in treating various diseases. For example, certain Schiff bases have demonstrated significant antioxidant and α-glucosidase inhibitory activities, suggesting their utility in managing oxidative stress and diabetes (Pillai et al., 2019). Additionally, compounds such as 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been explored for their alpha-adrenoceptor binding affinity and antihypertensive activity, although with varying degrees of success (Bordner et al., 1988). These studies underscore the potential of complex organic molecules in drug discovery and development, particularly in targeting specific biological pathways.

Material Science Applications

While the primary focus of research on related compounds has been in the realm of medicinal chemistry, their unique structures and properties also offer potential applications in material science. For example, the synthesis and thermal rearrangement of sym-triazines and their derivatives could have implications for the development of new materials with specific thermal properties (Dovlatyan et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroquinazoline-4-one with 2-(mesitylamino)-2-oxoethyl benzoate followed by N-alkylation with 2-methoxybenzyl bromide and subsequent reduction of the ester to the corresponding alcohol.", "Starting Materials": [ "2-amino-3,4-dihydroquinazoline-4-one", "2-(mesitylamino)-2-oxoethyl benzoate", "2-methoxybenzyl bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroquinazoline-4-one with 2-(mesitylamino)-2-oxoethyl benzoate in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent such as methanol or chloroform to give the corresponding 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Step 2: N-alkylation of the intermediate obtained in step 1 with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent such as DMF or DMSO to give the corresponding 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)benzamide.", "Step 3: Reduction of the ester group in the intermediate obtained in step 2 to the corresponding alcohol using a reducing agent such as sodium borohydride in a suitable solvent such as methanol or ethanol in the presence of a catalyst such as hydrochloric acid to give the final product, 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide." ] }

CAS RN

899915-18-5

Product Name

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

Molecular Formula

C31H34N4O5

Molecular Weight

542.636

IUPAC Name

4-[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C31H34N4O5/c1-20-16-21(2)29(22(3)17-20)33-28(37)19-35-25-12-7-6-11-24(25)30(38)34(31(35)39)15-9-14-27(36)32-18-23-10-5-8-13-26(23)40-4/h5-8,10-13,16-17H,9,14-15,18-19H2,1-4H3,(H,32,36)(H,33,37)

InChI Key

KQJBQLTZAVDKEW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC)C

solubility

not available

Origin of Product

United States

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